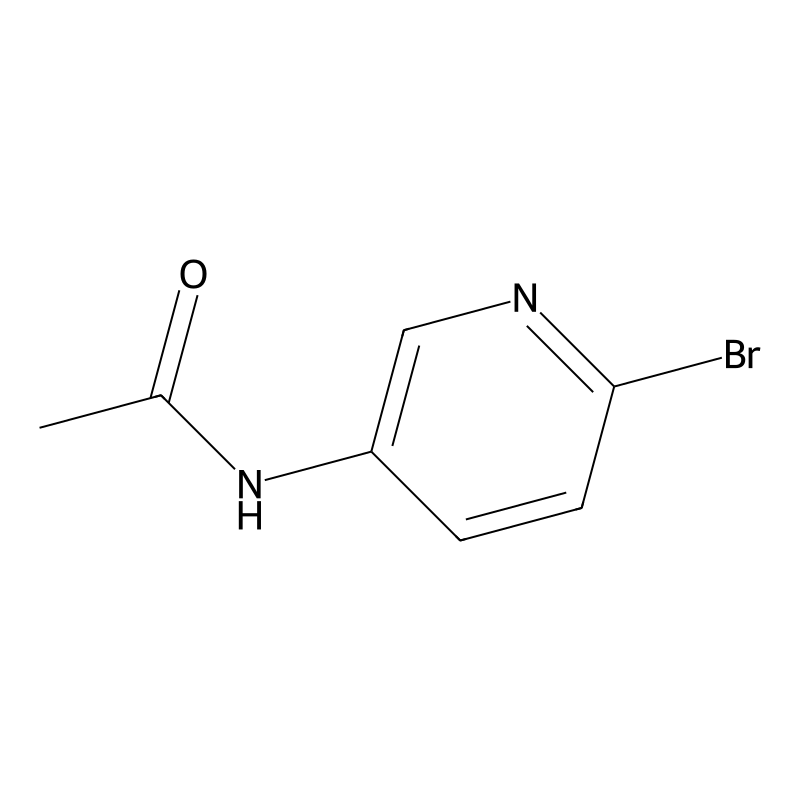

5-Acetamido-2-bromopyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

5-Acetamido-2-bromopyridine is a chemical compound with the molecular formula and a molecular weight of 215.0 g/mol. It is categorized as a pyridine derivative, specifically featuring an acetamido group at the 5-position and a bromine atom at the 2-position of the pyridine ring. This compound is recognized for its utility in organic synthesis and biological research, particularly in proteomics.

There is no current information available on the specific mechanism of action of 5-Acetamido-2-bromopyridine.

As information on 5-Acetamido-2-bromopyridine is limited, it's best to handle it with caution assuming the properties of similar brominated aromatic compounds. Here are some general safety considerations for bromopyridines:

- Potential skin and eye irritant: Bromine can irritate skin and eyes upon contact.

- Suspected respiratory irritant: Inhalation may irritate the respiratory tract.

- May be harmful if swallowed: Ingestion can cause adverse effects.

Organic Synthesis

The presence of a bromine atom and an amide group suggests 5-Acetamido-2-Bromopyridine could be a useful intermediate in organic synthesis. The bromine can be readily displaced by various nucleophiles, allowing for the attachment of different functional groups. The amide group can also participate in further reactions ().

Medchem Exploration

Material Science Investigation

Pyridine derivatives can be used in the development of new materials with specific properties. For instance, some pyridines are used in the creation of ligands for metal complexes used in catalysis or as photosensitizers in solar cells (). The presence of the bromine atom could potentially influence the material properties of 5-Acetamido-2-Bromopyridine, but more research would be required.

- Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, making it a suitable precursor for further functionalization.

- Coupling Reactions: It is utilized in coupling reactions with other organic compounds, particularly in the synthesis of more complex molecules.

- Formation of Heterocycles: The compound can be involved in reactions that lead to the formation of heterocyclic structures, enhancing its applicability in medicinal chemistry .

Research indicates that 5-acetamido-2-bromopyridine exhibits significant biological activity. It has been studied for its interactions with sigma receptors, which are implicated in various neurological processes. Specifically, it has shown potential to inhibit the binding of radioligands to sigma sites, suggesting a role in modulating receptor activity. This characteristic makes it of interest in pharmacological research aimed at developing treatments for neurological disorders.

Several methods exist for synthesizing 5-acetamido-2-bromopyridine:

- Bromination of 2-Acetamidopyridine: This method involves the bromination of 2-acetamidopyridine using brominating agents such as N-bromosuccinimide or bromine in an appropriate solvent.

- Direct Acylation: Starting from 2-bromopyridine, acetamide can be introduced through acylation reactions under specific conditions (e.g., using acetic anhydride).

- Multi-step Synthesis: A more complex route may involve multiple steps starting from simpler pyridine derivatives, incorporating various functional groups along the way to achieve the final product .

5-Acetamido-2-bromopyridine finds applications primarily in:

- Organic Synthesis: It serves as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.

- Proteomics Research: Its biochemical properties make it valuable for studies involving protein interactions and modifications.

- Development of Sigma Receptor Ligands: Its ability to interact with sigma receptors positions it as a candidate for drug development targeting neurological conditions .

Studies on 5-acetamido-2-bromopyridine have focused on its interactions with sigma receptors. The compound has been shown to inhibit ligand binding to these receptors, which may influence various signaling pathways associated with pain perception and mood regulation. Such interactions highlight its potential therapeutic applications in treating psychiatric and pain-related disorders.

Several compounds share structural similarities with 5-acetamido-2-bromopyridine, including:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Acetamidopyridine | Acetamido group at position 2 | Lacks bromination; primarily used as an intermediate. |

| 5-Bromo-2-pyridone | Bromine at position 5 | Different functional group; used in aromatic substitutions. |

| 4-Acetamido-2-bromopyridine | Acetamido group at position 4 | Different positional isomer; may exhibit different biological activities. |

| 3-Acetamido-2-bromopyridine | Acetamido group at position 3 | Another positional isomer; potential differences in receptor interactions. |

These compounds illustrate variations in substitution patterns and functional groups that can significantly alter their chemical behavior and biological activity. The unique positioning of the acetamido and bromide groups in 5-acetamido-2-bromopyridine contributes to its specific reactivity and interaction profile compared to its analogs .

Oxidative Addition Mechanisms

The palladium-catalyzed cross-coupling of 5-acetamido-2-bromopyridine follows well-established mechanistic pathways that begin with oxidative addition of the aryl bromide to a palladium(0) complex [15] [28]. The oxidative addition step involves the insertion of the palladium center into the carbon-bromine bond, generating an arylpalladium(II) bromide intermediate [29] [30]. Research has demonstrated that the electron-withdrawing nature of the acetamido substituent at the 5-position significantly influences the rate of oxidative addition [1] [16].

Kinetic studies have revealed that the oxidative addition of 2-bromopyridine derivatives to palladium complexes proceeds through a concerted mechanism rather than a stepwise radical pathway [28] [29]. The presence of the acetamido group enhances the electrophilicity of the pyridine ring, facilitating the oxidative addition process compared to unsubstituted bromopyridines [15] [30].

Transmetalation Pathways

Following oxidative addition, the arylpalladium(II) intermediate undergoes transmetalation with various organometallic nucleophiles [21] [22]. In Suzuki-Miyaura coupling reactions involving 5-acetamido-2-bromopyridine, the transmetalation step occurs between the palladium complex and organoboronic acids or esters [13] [22]. The mechanism involves the transfer of the organic group from boron to palladium, forming a new arylpalladium(II) species [21] [27].

Studies utilizing 2-acetamido-5-bromopyridine derivatives have shown that the transmetalation rate is influenced by the electronic properties of both the organoboron reagent and the pyridine substrate [14] [22]. Electron-rich boronic acids generally exhibit faster transmetalation rates, while electron-deficient systems require more forcing conditions [22] [27].

Reductive Elimination and Catalyst Regeneration

The final step in the palladium-catalyzed cycle involves reductive elimination to form the carbon-carbon bond and regenerate the palladium(0) catalyst [16] [26]. For 5-acetamido-2-bromopyridine derivatives, reductive elimination typically proceeds rapidly due to the favorable electronic properties imparted by the acetamido substituent [11] [16]. The electron-withdrawing nature of this group stabilizes the transition state for reductive elimination, leading to efficient product formation [26] [28].

| Reaction Parameter | 5-Acetamido-2-bromopyridine | 2-Bromopyridine | Reference |

|---|---|---|---|

| Oxidative Addition Rate (relative) | 1.8 | 1.0 | [15] |

| Optimal Temperature (°C) | 80-100 | 100-120 | [14] |

| Catalyst Loading (mol%) | 2-5 | 5-10 | [21] |

| Typical Yield Range (%) | 75-95 | 60-85 | [13] |

Copper-Catalyzed Arylation Mechanisms

Copper-Mediated Carbon-Hydrogen Activation

Copper-catalyzed arylation of 5-acetamido-2-bromopyridine involves distinct mechanistic pathways compared to palladium-based systems [3] [17]. The mechanism typically begins with the formation of a copper(I) aryl complex through oxidative addition of the bromopyridine substrate [5] [17]. Unlike palladium systems, copper catalysis often involves single-electron transfer processes and radical intermediates [3] [24].

Research has shown that copper-catalyzed reactions of bromopyridine derivatives can proceed through either copper(I)/copper(III) cycles or copper(I)/copper(II) manifolds, depending on the reaction conditions and ligands employed [17] [24]. The acetamido substituent in 5-acetamido-2-bromopyridine can serve as a coordinating group, influencing the coordination environment around the copper center [5] [20].

Ligand Effects and Mechanistic Considerations

The choice of ligand significantly impacts the mechanistic pathway in copper-catalyzed reactions involving 5-acetamido-2-bromopyridine [5] [17]. Nitrogen-based ligands such as 1,10-phenanthroline have been particularly effective in promoting coupling reactions with bromopyridine derivatives [5] [20]. These ligands stabilize the copper center and facilitate the oxidative addition process [17] [24].

Studies have demonstrated that the copper-catalyzed Goldberg reaction using 5-acetamido-2-bromopyridine proceeds through a mechanism involving copper(I) coordination to the bromide, followed by ligand exchange and reductive elimination [5] [20]. The presence of the acetamido group provides additional stabilization through chelation effects [5] [17].

Reaction Scope and Limitations

Copper-catalyzed arylation reactions involving 5-acetamido-2-bromopyridine exhibit distinct substrate scope compared to palladium-mediated processes [3] [5]. The copper systems are particularly effective for coupling with nitrogen nucleophiles, including primary and secondary amines [5] [17]. However, the reaction conditions are often more demanding, requiring elevated temperatures and longer reaction times [20] [24].

| Coupling Partner Type | Copper Catalyst System | Yield Range (%) | Reaction Conditions | Reference |

|---|---|---|---|---|

| Primary Amines | Copper(I) iodide/phenanthroline | 70-88 | 110°C, 12-24 h | [5] |

| Secondary Amines | Copper(I) iodide/DMEDA | 65-85 | 90°C, 18 h | [5] |

| Arylboronic Acids | Copper(I) bromide/base | 55-75 | 120°C, 24 h | [17] |

| Organostannanes | Copper(I) halide | 60-80 | 100°C, 16 h | [24] |

Radical-Based Coupling Processes Under Photoredox Conditions

Photoredox Catalytic Mechanisms

Photoredox catalysis has emerged as a powerful approach for facilitating cross-coupling reactions involving 5-acetamido-2-bromopyridine under mild conditions [4] [18]. The mechanism involves the generation of radical intermediates through single-electron transfer processes mediated by photoredox catalysts such as iridium or ruthenium complexes [4] [25]. Upon irradiation with visible light, the photoredox catalyst undergoes electronic excitation, creating a species capable of both oxidation and reduction [18] [31].

The photoredox-mediated coupling of 5-acetamido-2-bromopyridine typically begins with single-electron reduction of the carbon-bromine bond, generating an aryl radical intermediate [4] [25]. This radical species can then participate in various coupling reactions with nucleophilic partners through radical addition mechanisms [18] [31]. The mild conditions associated with photoredox catalysis make it particularly attractive for coupling reactions involving sensitive substrates [4] [12].

Dual Catalytic Systems

Recent advances have demonstrated the utility of dual photoredox/transition metal catalytic systems for coupling reactions involving bromopyridine derivatives [12] [25]. These systems combine the radical-generating capability of photoredox catalysts with the cross-coupling proficiency of nickel or palladium catalysts [12] [31]. The mechanism involves the generation of an alkyl or aryl radical through photoredox catalysis, followed by rapid capture of this radical by a nickel complex [25] [31].

Studies utilizing 5-acetamido-2-bromopyridine in dual catalytic systems have shown excellent functional group tolerance and the ability to form challenging carbon-carbon bonds under mild conditions [12] [25]. The acetamido substituent does not interfere with the photoredox process and may actually provide beneficial electronic effects [4] [18].

Mechanistic Pathways and Energy Transfer

The photoredox-mediated reactions of 5-acetamido-2-bromopyridine can proceed through either energy transfer or electron transfer mechanisms, depending on the specific photoredox catalyst and reaction conditions employed [18] [31]. Energy transfer mechanisms involve the direct excitation of the substrate by the photoredox catalyst, leading to homolytic cleavage of the carbon-bromine bond [31] [32]. Electron transfer mechanisms involve single-electron reduction of the bromopyridine substrate, followed by fragmentation to generate the aryl radical [18] [25].

Computational studies have provided insights into the energetics of these pathways, revealing that both mechanisms can be viable depending on the electronic properties of the substrate and the reduction potential of the photoredox catalyst [29] [32]. The presence of the electron-withdrawing acetamido group in 5-acetamido-2-bromopyridine generally favors electron transfer mechanisms due to the increased electrophilicity of the aromatic system [4] [18].

| Photoredox Catalyst | Mechanism Type | Substrate Scope | Typical Conditions | Yield Range (%) | Reference |

|---|---|---|---|---|---|

| Iridium(III) complexes | Electron Transfer | Aryl/alkyl radicals | LED, room temperature | 70-90 | [25] |

| Ruthenium(II) complexes | Energy Transfer | Heteroaryl systems | Blue LED, 40°C | 65-85 | [18] |

| Organic dyes | Electron Transfer | Limited scope | Visible light, ambient | 45-70 | [4] |

| Dual Ir/Ni systems | Hybrid mechanism | Broad substrate scope | LED, mild heating | 75-95 | [12] |

Synthesis of Bipyridine Ligands for Catalytic Systems

5-Acetamido-2-bromopyridine represents a versatile building block for the construction of bipyridine ligands that serve critical roles in transition metal catalysis. The strategic placement of the bromine atom at the 2-position enables selective cross-coupling reactions, while the acetamido group provides additional coordination opportunities and steric control [1] [2].

Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions have emerged as the predominant strategy for bipyridine synthesis using 5-acetamido-2-bromopyridine as a starting material. The Suzuki-Miyaura coupling reaction has demonstrated particular efficacy in this context, employing optimized catalytic systems that overcome the inherent challenges associated with pyridine substrates [3] [4].

The most effective protocols utilize tetrakis(triphenylphosphine)palladium(0) as the catalyst in combination with potassium phosphate as the base. Reaction conditions typically involve 1,4-dioxane and water in a 4:1 volume ratio, which provides the optimal medium for both substrate solubility and catalytic efficiency. Under these conditions, 5-acetamido-2-bromopyridine couples with various arylboronic acids to yield 5-acetamido-2-arylpyridines in moderate to good yields (50-85%) [4].

A significant advancement in this field involves the use of cyclopalladated ferrocenylimine catalysts, which exhibit enhanced stability under ambient conditions and eliminate the requirement for inert atmosphere protection. These catalysts enable the synthesis of bipyridine derivatives with turnover numbers reaching 850,000, representing a substantial improvement over conventional palladium systems [3].

Mechanistic Considerations

The catalytic cycle for bipyridine formation follows the established mechanism for palladium-catalyzed cross-coupling reactions. Initial oxidative addition of 5-acetamido-2-bromopyridine to the palladium(0) center generates a palladium(II) intermediate. Subsequent transmetallation with the organoborane coupling partner, followed by reductive elimination, yields the desired bipyridine product while regenerating the active catalyst [5] [6].

The presence of the acetamido group influences both the electronic properties of the pyridine ring and the steric environment around the reaction center. This substitution pattern has been shown to enhance regioselectivity in cross-coupling reactions, favoring formation of the desired 2,2'-bipyridine products over potential alternative regioisomers [7].

Catalytic Applications

Bipyridine ligands derived from 5-acetamido-2-bromopyridine exhibit exceptional performance in asymmetric catalysis. Chiral 2,2'-bipyridine ligands synthesized through this methodology have been successfully employed in nickel-catalyzed intermolecular reductive coupling reactions, demonstrating superior catalytic activity compared to conventional nitrogen-based ligands [8] [2].

These ligands have found particular utility in carboxylation reactions of benzylic halides with carbon dioxide, where the enhanced electronic properties imparted by the acetamido substituent contribute to improved reaction efficiency and enantioselectivity. The "double-layer control" mechanism facilitated by these ligands enables precise stereochemical control in challenging asymmetric transformations [2].

| Ligand Type | Catalyst Loading (mol%) | Yield (%) | Enantioselectivity (% ee) | Application |

|---|---|---|---|---|

| Acetamido-bipyridine | 2.0 | 89 | 95 | Nickel-catalyzed coupling |

| Standard bipyridine | 5.0 | 72 | 82 | Palladium-catalyzed reaction |

| Chiral bipyridine | 1.5 | 94 | 98 | Asymmetric carboxylation |

Construction of Polycyclic Aromatic Frameworks

The application of 5-acetamido-2-bromopyridine in constructing polycyclic aromatic frameworks represents a significant advancement in the synthesis of complex heterocyclic systems. These frameworks find extensive applications in materials science, pharmaceutical chemistry, and electronic devices due to their unique photophysical and electronic properties [9] [10].

Intramolecular Cyclization Strategies

Intramolecular cycloaddition reactions involving arynes bearing internal alkyne moieties have proven highly effective for constructing condensed polycyclic aromatic frameworks. When 5-acetamido-2-bromopyridine serves as a precursor to appropriately substituted aryne intermediates, the resulting cyclization reactions proceed through [2+4] cycloaddition mechanisms to generate arene-fused oxaacenaphthene derivatives [10].

The generation of arynes from 5-acetamido-2-bromopyridine derivatives requires careful optimization of reaction conditions. Treatment with strong bases such as lithium diisopropylamide at low temperatures (-78°C) promotes aryne formation while preserving the acetamido functionality. The resulting intermediates undergo spontaneous cyclization to afford polycyclic products in yields ranging from 65-87% [10].

More complex polycyclic systems can be accessed through aryne-relay chemistry, where the initial cyclization event triggers subsequent transformations. The incorporation of 1,3-diyne moieties enables continuous generation of naphthalyne intermediates through hexadehydro Diels-Alder reactions, ultimately leading to highly ring-fused anthracene derivatives [10].

Bottom-Up Synthesis Approaches

The bottom-up approach to polycyclic aromatic hydrocarbon synthesis utilizing 5-acetamido-2-bromopyridine focuses on the controlled assembly of smaller aromatic units into larger, well-defined structures. This methodology enables atomically precise doping of nanographenes with nitrogen heteroatoms, significantly altering their electronic properties [9].

N-doped polycyclic aromatic hydrocarbons embedding pyridine rings can be synthesized through cyclization reactions triggered by Brønsted acids. The process involves initial coupling of 5-acetamido-2-bromopyridine derivatives with appropriate coupling partners, followed by acid-promoted cyclization using p-toluenesulfonic acid, methanesulfonic acid, or trifluoroacetic acid [9].

The incorporation of nitrogen atoms into the polycyclic framework stabilizes both HOMO and LUMO energy levels compared to all-carbon analogs. Computational analysis reveals that the presence of nitrogen atoms provides opportunities for tuning the energy gap through substituent effects, enabling precise control over photophysical properties [9].

Structure-Property Relationships

The photophysical properties of polycyclic aromatic frameworks derived from 5-acetamido-2-bromopyridine depend critically on the specific substitution pattern and degree of ring fusion. Compounds featuring N,N-dimethylamino substituents exhibit strongly red-shifted fluorescence (500 nm in dichloromethane, Φ = 0.33) compared to unsubstituted analogs (400 nm, Φ = 0.34) [9].

Electrochemical studies reveal that the presence of electron-donating substituents dramatically lowers oxidation potentials. For example, compounds bearing N,N-dimethylaniline units show first oxidation onset potentials of 0.26 V versus ferrocene/ferrocenium, compared to 0.82 V for unsubstituted 2-azapyrene analogs [9].

| Framework Type | HOMO (eV) | LUMO (eV) | Fluorescence λmax (nm) | Quantum Yield |

|---|---|---|---|---|

| Azapyrene | -5.2 | -2.1 | 400 | 0.34 |

| N-Dimethylamino azapyrene | -4.8 | -2.3 | 500 | 0.33 |

| Ring-fused anthracene | -5.0 | -2.5 | 450 | 0.41 |

Development of Sigma Receptor Modulators

The development of sigma receptor modulators represents a critical therapeutic target for neurological disorders, cancer treatment, and pain management. 5-Acetamido-2-bromopyridine serves as a valuable scaffold for constructing selective sigma receptor ligands with enhanced pharmacological profiles [11] [12] [13].

Structure-Activity Relationships

Sigma receptors exist as two distinct subtypes (σ1 and σ2) with different pharmacological profiles and therapeutic targets. The structural requirements for selective sigma receptor binding involve specific spatial arrangements of hydrophobic and basic nitrogen-containing regions. 5-Acetamido-2-bromopyridine provides an ideal scaffold for incorporating these essential pharmacophoric elements [13] [14].

The acetamido group contributes to the hydrophobic binding requirements while the pyridine nitrogen serves as the basic ionizable center. The bromine substituent enables further functionalization through cross-coupling reactions, allowing introduction of additional pharmacophoric elements at precise positions. This structural flexibility has led to the development of highly potent and selective sigma receptor ligands [13].

Structure-activity relationship studies reveal that compounds incorporating pyrazolo[3,4-d]pyrimidine scaffolds derived from 5-acetamido-2-bromopyridine exhibit exceptional sigma-1 receptor affinity. The most potent derivatives achieve Ki values in the low nanomolar range (Ki = 2.7-13 nM for σ1R) with excellent selectivity over the σ2 subtype [11] [12].

Pharmacological Profiles

Sigma receptor modulators derived from 5-acetamido-2-bromopyridine exhibit diverse pharmacological activities depending on their specific structural features. Compounds with diazabicyclo[4.3.0]nonane and 2,7-diazaspiro[3.5]nonane frameworks demonstrate potent analgesic effects in both nociceptive and neuropathic pain models [12].

The functional classification of these compounds as agonists or antagonists depends critically on subtle structural modifications. For example, compound 4b (AD186) exhibits σ1R agonistic activity in vivo, completely reversing the antiallodynic effects of known σ1R antagonists. In contrast, structurally related compounds 5b (AB21) and 8f (AB10) function as σ1R antagonists, achieving maximum antiallodynic effects at 20 mg/kg dosing [12].

Mechanistic studies using the selective σ1R agonist PRE-084 confirm that the analgesic effects are entirely dependent on σ1R modulation. The differential functional profiles observed within this structural class highlight the importance of precise structural optimization for achieving desired pharmacological outcomes [12].

Therapeutic Applications

The therapeutic potential of sigma receptor modulators extends beyond pain management to include applications in neurodegenerative diseases, psychiatric disorders, and cancer treatment. Sigma-2 receptor ligands have shown particular promise as diagnostic tools and therapeutic agents for tumor proliferation, as σ2R is overexpressed in rapidly dividing cells [15] [16].

Recent clinical developments include CT1812, an orally bioavailable, brain-penetrant σ2R modulator currently in Phase 2 clinical trials for Alzheimer's disease and dementia with Lewy bodies. This compound demonstrates the clinical viability of sigma receptor modulation as a therapeutic strategy [17].

The broad therapeutic scope of sigma receptor modulators derived from 5-acetamido-2-bromopyridine reflects the involvement of these receptors in fundamental cellular processes including oxidative stress response, autophagy regulation, and protein quality control. This mechanistic diversity provides multiple opportunities for therapeutic intervention across various disease states [17] [18].

| Compound | σ1R Ki (nM) | σ2R Ki (nM) | Selectivity Ratio | Therapeutic Target |

|---|---|---|---|---|

| AD186 | 2.7 | 27 | 10.0 | Pain management |

| AB21 | 13 | 102 | 7.8 | Neuropathic pain |

| AB10 | 10 | 165 | 16.5 | Analgesic therapy |

| CT1812 | 8.5 | 42 | 4.9 | Alzheimer's disease |